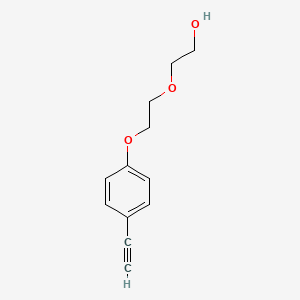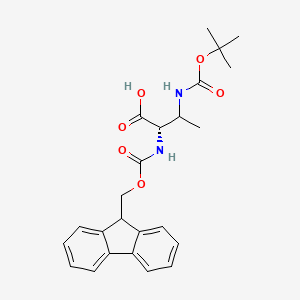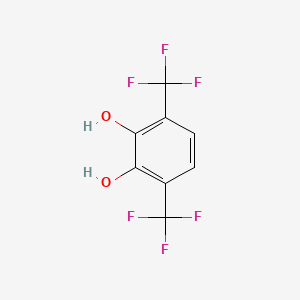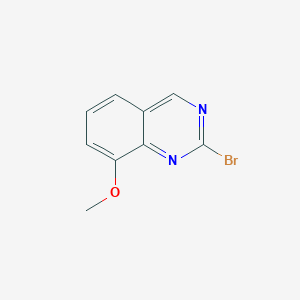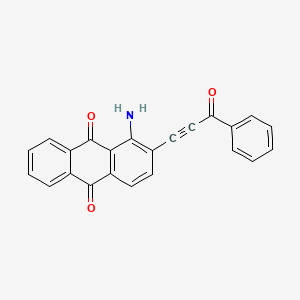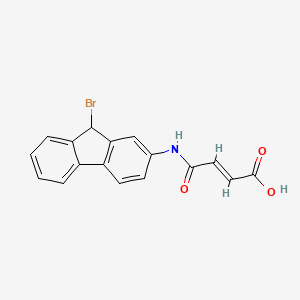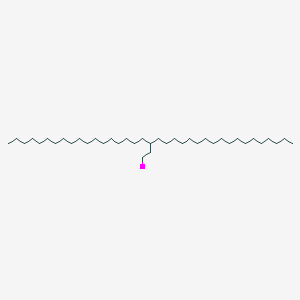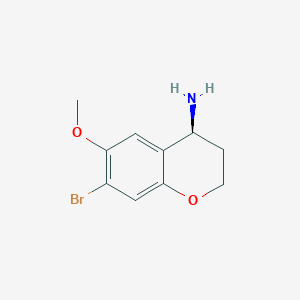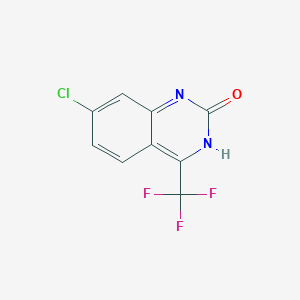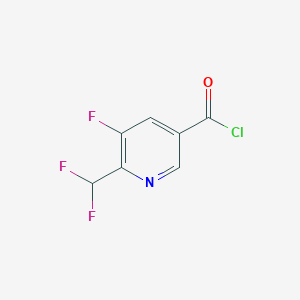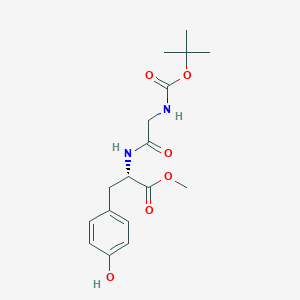
Boc-Gly-Tyr-Ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Gly-Tyr-Ome, also known as N-tert-Butoxycarbonyl-glycyl-tyrosine methyl ester, is a synthetic peptide derivative. It is composed of three main components: Boc (tert-Butoxycarbonyl) as a protecting group, Gly (glycine) as the simplest amino acid, and Tyr (tyrosine) with a methyl ester group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Tyr-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the Boc group. This is followed by the coupling of Boc-Gly with tyrosine methyl ester using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (dimethylformamide) .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps, ensuring high yield and purity. The use of environmentally friendly solvents and reagents is also being explored to minimize the environmental impact of peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Gly-Tyr-Ome undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Tyrosine residues can be oxidized to form quinones, which can further react with nucleophiles.
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Oxidation: Tyrosinase enzyme or chemical oxidants like sodium periodate.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Deprotection: Gly-Tyr-Ome.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Alkylated tyrosine derivatives.
Applications De Recherche Scientifique
Boc-Gly-Tyr-Ome has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and peptidomimetics.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the development of novel materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of Boc-Gly-Tyr-Ome involves its ability to participate in peptide bond formation and self-assembly. The Boc group protects the amino terminus during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other carboxyl groups to form peptide bonds. The tyrosine residue can engage in hydrogen bonding and π-π interactions, contributing to the stability and functionality of the resulting peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Gly-Phe-OMe: Similar structure but with phenylalanine instead of tyrosine.
Boc-Tyr-OMe: Lacks the glycine residue, making it less versatile in peptide synthesis.
Fmoc-Gly-Tyr-OMe: Uses Fmoc (Fluorenylmethyloxycarbonyl) as a protecting group instead of Boc.
Uniqueness
Boc-Gly-Tyr-Ome is unique due to its combination of glycine and tyrosine residues, which allows for versatile applications in peptide synthesis. The Boc protecting group provides stability during synthesis, and the tyrosine residue offers functional versatility through its phenolic side chain .
Propriétés
Formule moléculaire |
C17H24N2O6 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)18-10-14(21)19-13(15(22)24-4)9-11-5-7-12(20)8-6-11/h5-8,13,20H,9-10H2,1-4H3,(H,18,23)(H,19,21)/t13-/m0/s1 |
Clé InChI |
YYOAGLRIPLTAHV-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


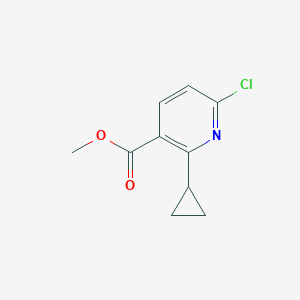
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
